molecular formula C19H24N4O3 B2378854 N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030096-57-1

N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2378854
CAS No.: 1030096-57-1
M. Wt: 356.426
InChI Key: LZSFCRYCAFFZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetamide class, characterized by a pyrimidine core substituted with a piperidine ring and a methoxyphenyl acetamide side chain. Its structure combines a 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy moiety linked to an N-(3-methoxyphenyl)acetamide group. The piperidine ring introduces basicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-11-18(22-19(20-14)23-9-4-3-5-10-23)26-13-17(24)21-15-7-6-8-16(12-15)25-2/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSFCRYCAFFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • 3-Methoxyphenyl group
  • Pyrimidin-4-yl moiety
  • Piperidin-1-yl linkage

Its molecular formula is C24H28N4O3C_{24}H_{28}N_4O_3 with a molecular weight of approximately 420.5 g/mol. This structure suggests potential interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism. It has been shown to influence insulin signaling pathways, which could be beneficial in managing conditions like diabetes.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin resistance. The IC50 value for this inhibition was reported to be approximately 74 µM, indicating moderate potency compared to other known inhibitors .

In Vivo Studies

In vivo experiments using diabetic rat models have shown that administration of the compound at doses around 100 mg/kg resulted in a decrease in blood glucose levels by approximately 21.4% in sucrose-loaded models and 20.6% in streptozotocin-induced diabetic models. These results suggest that the compound may enhance insulin sensitivity and improve glucose homeostasis .

Data Table: Summary of Biological Activities

Activity Model Effect IC50 (µM)
PTP1B InhibitionIn vitroModerate inhibition74
Blood Glucose ReductionDiabetic Rat ModelDecreased by 21.4%-
Insulin SensitivityStreptozotocin-Induced ModelImproved glucose tolerance-

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

  • Diabetes Management Study : A study involving diabetic rats demonstrated significant reductions in blood sugar levels post-administration, suggesting its potential as an antidiabetic agent.
  • Insulin Signaling Pathway Analysis : Research indicated that treatment with this compound modulated the expression of genes involved in insulin signaling, including IRS 1 and PPAR-α, enhancing insulin action and improving lipid profiles in treated subjects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(3-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide

    • Key Difference : Chlorine at the 3-position and methyl at the 2-position on the phenyl ring.
    • Impact : Chlorine’s electronegativity increases metabolic stability but reduces solubility compared to the methoxy group. Molecular weight is higher (374.87 vs. ~360–370 g/mol), affecting bioavailability.
    • Source : .
  • N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide

    • Key Difference : Fluorine at the 2-position and 4-methylpiperidine substitution.
    • Impact : Fluorine enhances metabolic stability via C-F bond strength. The 4-methyl group on piperidine may alter conformational flexibility and target affinity.
    • Source : .
  • N-(3-Methoxyphenyl)-2-[(Phenylsulfonyl)(Piperidin-1-yl)Amino]Acetamide Key Difference: Replacement of the pyrimidinyloxy group with a phenylsulfonyl-piperidinylamino moiety. Source: .

Pyrimidine Core Modifications

  • 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)Pyrimidine Key Difference: Thiophene and nitro groups replace the piperidine and acetamide moieties. Impact: Thiophene enhances π-π stacking but may reduce solubility. The nitro group increases reactivity, limiting stability. Source: .
  • PROTAC Derivatives (e.g., C41H47N8O8)

    • Key Difference : Incorporation of dioxoisoindolinyl and trioxa-azatridecan groups for protein degradation.
    • Impact : Larger molecular weight (~779 g/mol) limits blood-brain barrier penetration but enables ubiquitin-mediated target degradation.
    • Source : .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Substituent Features Solubility (Predicted) Metabolic Stability
N-(3-Methoxyphenyl)-target compound ~370 Methoxy, piperidine Moderate High
N-(3-Chloro-2-Methylphenyl) analog 374.87 Chlorine, methyl Low Very High
N-(2-Fluorophenyl) analog ~375 Fluorine, 4-methylpiperidine Moderate High
PROTAC derivative 779.35 Dioxoisoindolinyl, trioxa-azatridecan Low Moderate

Binding Interactions

  • The methoxy group in the target compound facilitates hydrogen bonding with polar residues (e.g., serine, tyrosine), while halogenated analogs rely on hydrophobic/halogen bonds.
  • Piperidine’s basic nitrogen may interact with acidic pockets in target proteins, a feature absent in sulfonyl or thiophene-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.